molecular formula C25H20N2O4 B2997293 Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid CAS No. 507472-23-3

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Cat. No. B2997293
CAS RN: 507472-23-3
M. Wt: 412.445
InChI Key: VTDRHDRSYRSZJX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid” is a chemical compound with the CAS number 270065-87-7 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Scientific Research Applications

Self-Assembly and Hydrogelation

  • Fmoc-modified amino acids and peptides, including those similar to Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid, are known for their self-assembly features. These compounds, due to the hydrophobicity and aromaticity of the Fmoc moiety, can promote the association of building blocks. This property is leveraged in applications like cell cultivation, bio-templating, and the development of hydrogels in aqueous solvents (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).

Drug Delivery and Therapeutic Applications

  • The self-assembly properties of Fmoc-modified amino acids are also significant in drug delivery systems. These compounds can form stable nanostructures that are useful in the delivery of therapeutic agents (Ryan, Anderson, & Nilsson, 2010). Additionally, their incorporation into resin-based composites has shown antibacterial capabilities, which are not cytotoxic to mammalian cells (Schnaider et al., 2019).

Optical and Catalytic Properties

  • The optical and catalytic properties of Fmoc-modified amino acids have been explored, with potential applications in bio-templating and as catalysts in various chemical reactions. The unique structural properties of these compounds contribute to their effectiveness in these applications (Fields & Noble, 2009).

Analytical Chemistry

  • In the field of analytical chemistry, Fmoc-modified amino acids are used in high-performance liquid chromatography (HPLC) for amino acid analysis. This method offers high automatic throughput and baseline resolution of common Fmoc-amino acids (Heems, Luck, Fraudeau, & Vérette, 1998).

Peptide Synthesis

  • Fmoc-modified amino acids are crucial in solid-phase peptide synthesis, providing a convenient route to synthesize peptides and peptidomimetics. This methodology has been enhanced by the introduction of various solid supports, linkages, and side chain protecting groups (Busnel et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified as it is primarily used for research and development purposes .

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

As this compound is used for research and development purposes, future directions would likely involve further studies to understand its properties and potential applications .

properties

IUPAC Name

(3S)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRHDRSYRSZJX-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid

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